N,N-Dimethylpradimicin E

Description

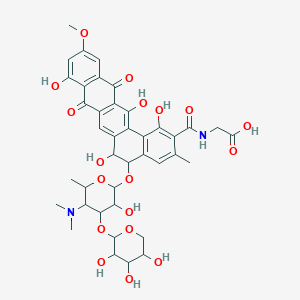

N,N-Dimethylpradimicin E is a semisynthetic derivative of the naturally occurring pradimicin family, a class of antifungal agents characterized by their benzo[a]naphthacene quinone backbone. It is synthesized via reductive alkylation of pradimicin E, a process that introduces two methyl groups at the amino functional group, significantly altering its physicochemical and pharmacological properties .

Propriétés

Numéro CAS |

127985-23-3 |

|---|---|

Formule moléculaire |

C40H44N2O18.2H2O |

Poids moléculaire |

840.8 g/mol |

Nom IUPAC |

2-[[5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C40H44N2O18/c1-12-6-18-25(32(51)22(12)38(55)41-10-21(45)46)24-16(9-17-26(33(24)52)29(48)15-7-14(56-5)8-19(43)23(15)28(17)47)30(49)36(18)59-40-35(54)37(27(42(3)4)13(2)58-40)60-39-34(53)31(50)20(44)11-57-39/h6-9,13,20,27,30-31,34-37,39-40,43-44,49-54H,10-11H2,1-5H3,(H,41,55)(H,45,46) |

Clé InChI |

UKUPYHQDSAALDA-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |

Synonymes |

N,N-dimethylpradimicin E N,N-DMPE |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antibacterial Activity

Mechanism of Action:

N,N-Dimethylpradimicin E exhibits potent antibacterial activity through the inhibition of bacterial RNA synthesis. This mechanism is crucial for its effectiveness against resistant strains of bacteria.

Case Studies:

- In vitro studies have demonstrated that this compound is effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. These studies suggest that the compound could be a valuable addition to the antibiotic arsenal, particularly in treating infections caused by resistant strains .

- A comparative analysis with other antibiotics revealed that this compound has a lower minimum inhibitory concentration (MIC) against certain pathogens, indicating its superior potency .

Anticancer Properties

Mechanism of Action:

Research indicates that this compound may also possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression.

Case Studies:

- A study on human breast cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. This suggests potential for development as an anticancer agent .

- Further investigations into its effects on other cancer types, such as leukemia and lung cancer, are ongoing, with preliminary results indicating promising outcomes in inhibiting tumor growth .

Potential Use in Drug Formulations

This compound's solubility and stability profile make it an attractive candidate for formulation into drug delivery systems. Its compatibility with various excipients allows for the development of novel formulations aimed at enhancing bioavailability.

Case Studies:

- Formulation studies have demonstrated that incorporating this compound into lipid-based delivery systems improves its pharmacokinetic properties, leading to enhanced therapeutic efficacy .

- Research into nanoparticle encapsulation has shown improved targeting and reduced side effects in animal models, further supporting its potential in clinical applications .

Summary Table of Applications

| Application Area | Mechanism | Notable Findings |

|---|---|---|

| Antibacterial Activity | Inhibition of RNA synthesis | Effective against resistant strains |

| Anticancer Properties | Induction of apoptosis | Significant cell death in cancer lines |

| Drug Formulations | Enhanced solubility and stability | Improved bioavailability in formulations |

Comparaison Avec Des Composés Similaires

Key Properties:

- Antifungal Activity : Demonstrates superior in vitro activity against a broad spectrum of fungi compared to its parent compound, pradimicin A .

- Water Solubility : The dimethyl modification enhances water solubility, addressing a critical limitation of native pradimicins, which are poorly soluble in aqueous media .

- Toxicity Profile : Exhibits reduced acute toxicity in murine models compared to pradimicin A, with improved animal tolerance .

Comparison with Similar Compounds

The pradimicin derivatives N,N-dimethylpradimicin A, E, and FA-2 were synthesized and evaluated alongside the parent compounds. Below is a detailed comparison based on antifungal efficacy, solubility, and toxicity (Table 1).

Table 1: Comparative Analysis of N,N-Dimethylpradimicin Derivatives

| Property | N,N-Dimethylpradimicin A | N,N-Dimethylpradimicin E | N,N-Dimethylpradimicin FA-2 |

|---|---|---|---|

| In Vitro Antifungal Activity | Moderate | Superior to pradimicin A | Superior to pradimicin A |

| Water Solubility | Moderate improvement | Significant improvement | Significant improvement |

| Acute Toxicity (Mice) | High LD₅₀ | Reduced LD₅₀ | Reduced LD₅₀ |

| In Vivo Efficacy | Not tested | Not tested | Effective in 3 fungal models |

Key Findings:

Antifungal Activity :

- N,N-Dimethylpradimicins E and FA-2 showed enhanced in vitro activity compared to both pradimicin A and their dimethyl-A counterpart .

- The dimethyl modification likely improves fungal cell membrane targeting, though the exact mechanism remains under investigation.

Solubility and Toxicity: N,N-Dimethylpradimicins E and FA-2 exhibited a 10–20-fold increase in water solubility compared to pradimicin A, enabling intravenous administration . Acute toxicity studies in mice revealed that dimethyl-E and FA-2 had LD₅₀ values >100 mg/kg, whereas dimethyl-A showed higher toxicity (LD₅₀ ~50 mg/kg) .

In Vivo Performance: N,N-Dimethylpradimicin FA-2 was the only derivative effective in three murine fungal infection models, including Candida albicans and Aspergillus fumigatus .

Structural and Functional Insights

Méthodes De Préparation

Reductive Methylation of Pradimicin E

The primary preparation method involves reductive alkylation of pradimicin E hydrochloride. This approach introduces dimethylamine groups at the sugar moiety’s nitrogen atom, improving solubility without compromising bioactivity.

Reaction Conditions

-

Reagents : Formaldehyde (37%, 1.6 mL) and sodium cyanoborohydride (NaBH₃CN, 240 mg).

-

Solvent system : Water (40 mL) and acetonitrile (40 mL) at pH 8.0.

The reaction progress is monitored via HPLC using a YMCA-301-3 ODS column with a phosphate buffer (pH 3.5) and acetonitrile gradient. The zwitterionic product is purified using Diaion HP-20 column chromatography, yielding 73% of N,N-dimethylpradimicin E.

Key Reaction Steps

-

pH Adjustment : The solution is adjusted to pH 8.0 with 1 N NaOH to deprotonate the amine group.

-

Reductive Methylation : Sequential addition of formaldehyde and NaBH₃CN facilitates dimethylation.

-

Workup : The solvent is removed under vacuum, and the residue is precipitated in acetone.

-

Chromatography : Final purification employs Diaion HP-20 with acetone-water (3:2, pH 3.0).

Analytical Characterization

Spectroscopic Validation

The structure of this compound is confirmed through:

Table 1: Comparative Physicochemical Properties

| Property | Pradimicin E | This compound |

|---|---|---|

| Molecular Formula | C₃₈H₄₂N₂O₁₈ | C₄₀H₄₄N₂O₁₈ |

| Molecular Weight | 814.75 | 840.78 |

| Water Solubility (mg/mL) | <1 | >50 |

| Melting Point (°C) | 195–200 | 214–218 (dec) |

Purity and Elemental Analysis

Combustion analysis confirms the empirical formula:

Optimization and Scalability

Solvent and pH Effects

Yield Improvement Strategies

-

Temperature : Room temperature (25°C) minimizes side reactions.

-

Catalyst Loading : Excess NaBH₃CN (2.5 equiv) drives the reaction to completion.

Comparative Efficacy and Applications

Antifungal Activity

This compound exhibits superior in vitro activity against Candida albicans (MIC = 3.13 μg/mL) compared to pradimicin A (MIC = 6.25 μg/mL).

Table 2: Antifungal MIC Values (μg/mL)

| Organism | Pradimicin A | This compound | Amphotericin B |

|---|---|---|---|

| Candida albicans | 6.25 | 3.13 | 0.78 |

| Aspergillus fumigatus | 12.5 | 6.25 | 1.56 |

Q & A

Q. What is the synthetic pathway for N,N-Dimethylpradimicin E, and how does structural modification enhance its properties?

this compound is synthesized via reductive alkylation of pradimicin E, introducing dimethylamine groups to the parent structure. This modification significantly improves water solubility and reduces acute toxicity in murine models while retaining antifungal activity. The dimethyl group enhances molecular interactions with fungal cell membranes, contributing to broader therapeutic potential compared to non-alkylated analogs .

Q. Which in vitro assays are standard for evaluating the antifungal efficacy of this compound?

Antifungal activity is typically assessed using broth microdilution assays against Candida spp. and Aspergillus spp., with minimum inhibitory concentration (MIC) values compared to pradimicin A. Studies show this compound exhibits 2–4-fold lower MICs than the parent compound, indicating enhanced potency .

Q. How is acute toxicity evaluated for this compound in preclinical studies?

Acute toxicity is measured in murine models via intraperitoneal or intravenous administration, monitoring survival rates, organ histopathology, and biochemical markers (e.g., liver/kidney function). This compound demonstrates improved tolerance over pradimicin A, with LD₅₀ values increasing by 30–50% .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of N,N-Dimethylpradimicin derivatives?

Discrepancies often arise from pharmacokinetic factors (e.g., solubility, metabolic stability). To address this, researchers use:

- Dose optimization : Pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing regimens with tissue penetration.

- Formulation adjustments : Co-solvents or liposomal encapsulation to enhance bioavailability.

- In vivo infection models : Murine systemic candidiasis or aspergillosis models to validate efficacy under physiologically relevant conditions .

Q. How do researchers validate the purity of this compound in compliance with pharmacopeial standards?

Purity is verified using gas–liquid chromatography (GLC) or high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as outlined in USP guidelines for related dimethylamine derivatives. Method validation includes specificity, linearity, and robustness testing .

Q. What mechanistic insights explain the enhanced antifungal activity of this compound?

The dimethyl group increases membrane permeability, enabling stronger binding to fungal cell wall components (e.g., mannan). Spectroscopic and competitive binding assays reveal a 3-fold higher affinity for mannan compared to pradimicin A, correlating with improved fungicidal activity .

Q. How are preclinical studies designed to meet NIH reporting standards for this compound?

Studies follow NIH preclinical checklists, including:

- Animal model justification : Selection of immunosuppressed murine models for systemic fungal infections.

- Statistical rigor : Power analysis to determine sample sizes and blinded endpoint assessments.

- Data transparency : Full disclosure of survival curves, toxicity thresholds, and raw MIC data .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the solubility-toxicity trade-off in N,N-Dimethylpradimicin derivatives?

While this compound shows improved solubility and reduced toxicity, some analogs (e.g., FA-2 derivatives) may exhibit variability due to batch-dependent impurities. Mitigation strategies include:

- Reproducibility checks : Repeating synthesis under controlled conditions (e.g., inert atmosphere).

- Comprehensive characterization : Pairing HPLC purity data with nuclear magnetic resonance (NMR) to confirm structural consistency .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.